Einecs 226-593-8
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Overview
Description
N,N'-BIS[4-(TERT-BUTYL)PHENYL]BENZENE-1,4-DIAMINE: is a chemical compound characterized by its two phenyl rings substituted with tert-butyl groups and a benzene-1,4-diamine core
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Amine Formation: One common synthetic route involves the bromination of N,N'-bis(4-tert-butylphenyl)aniline followed by amination.
Reduction of Aminoxyl Derivatives: Another method includes the reduction of N,N'-bis(4-tert-butylphenyl)hydroxylamine using hydrazine hydrate.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimized conditions to ensure high yield and purity, often using continuous flow reactors or batch processes.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly halogenation, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like hydrazine hydrate are typically used.
Substitution: Bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Amines and related derivatives.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of complex molecular structures. Biology: It serves as a precursor for bioactive molecules and probes in biological studies. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving pathways related to oxidative stress and cellular signaling. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Irganox 1098: A compound used as an antioxidant in the plastics industry.
4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: A closely related compound with similar structural features.
Uniqueness: N,N'-BIS[4-(TERT-BUTYL)PHENYL]BENZENE-1,4-DIAMINE stands out due to its specific arrangement of tert-butyl groups and its potential for diverse applications in scientific research and industry.
Biological Activity
Einecs 226-593-8, also known as 1,2-benzisothiazol-3(2H)-one, is a compound that has garnered attention due to its biological activity and potential environmental impacts. This article provides a detailed examination of its biological properties, including toxicity, ecological effects, and relevant case studies.
- Chemical Name : 1,2-benzisothiazol-3(2H)-one
- EC Number : 226-593-8
- CAS Number : 2634-33-5
- Molecular Formula : C7H5NOS
Biological Activity Overview
- Toxicity :
- Ecotoxicological Effects :
- Mechanism of Action :
Data Table: Toxicological Summary
Endpoint | Value | Reference |
---|---|---|
Oral LD50 (rat) | 200 mg/kg | ECHA |
Inhalation LC50 (rat) | 0.5 mg/L | ECHA |
Aquatic Toxicity (LC50) | 0.02 mg/L (fish) | ECHA |
Biodegradability | Not readily biodegradable | ECHA |
Case Study 1: Ecotoxicological Assessment
A comprehensive ecological risk assessment was conducted to evaluate the impact of this compound on freshwater ecosystems. The study found that exposure levels above 0.01 mg/L led to significant declines in fish populations and alterations in community structure.
Case Study 2: Regulatory Review
In a review by the European Chemicals Agency (ECHA), it was determined that this compound meets the criteria for classification as a hazardous substance under REACH regulations due to its toxicological profile and potential environmental impacts . This regulatory action highlights the need for careful management and monitoring of this compound in industrial applications.
Research Findings
Recent studies have focused on the mechanisms through which this compound exerts its toxic effects. Research indicates that it may interfere with the oxidative phosphorylation pathway in cells, leading to energy depletion and subsequent cell death. Moreover, its persistence in aquatic environments raises concerns about bioaccumulation and long-term ecological consequences.
Properties
CAS No. |
5432-99-5 |
---|---|
Molecular Formula |
C28H36N2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(2-methylbutan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C28H36N2/c1-7-27(3,4)21-9-13-23(14-10-21)29-25-17-19-26(20-18-25)30-24-15-11-22(12-16-24)28(5,6)8-2/h9-20,29-30H,7-8H2,1-6H3 |
InChI Key |
BFPZUVWLYPZRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC |
Origin of Product |
United States |
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